Cas no 6295-06-3 (butyl oxoacetate)
butyl oxoacetate Properties
Names and Identifiers
-
- butyl oxoacetate
- n-Butyl glyoxylate
- butyl 2-oxoacetate
- NS00043886
- SCHEMBL195396
- n-butyl glyoxalate
- Butyl glyoxylate
- EINECS 228-561-9
- Glyoxalic acid butyl ester
- AKOS006273499
- AH46A7531R
- FT-0655482
- Acetic acid, oxo-, butyl ester
- NSC11793
- 6295-06-3
- 1-butyl glyoxylate
- NSC 11793
- NSC-11793
- Butyl glyoxalate
- glyoxylic acid butyl ester
- Glyoxylic acid, butyl ester
- DTXSID0064208
- Acetic acid, 2-oxo-, butyl ester
- UNII-AH46A7531R
- AI3-19936
- DA-04223
- Butyl oxoacetate
- N-Butyl glyoxylate
- +Expand
-
- NRYDRJHYTRBBEA-UHFFFAOYSA-N
- InChI=1S/C6H10O3/c1-2-3-4-9-6(8)5-7/h5H,2-4H2,1H3
- O=CC(OCCCC)=O
Computed Properties
- 130.06300
- 0
- 3
- 5
- 130.063
- 9
- 98.5
- 0
- 0
- 0
- 0
- 0
- 1
- 1.3
- 43.4A^2
Experimental Properties
- 0.52860
- 43.37000
- 1.41
- 171.9°C at 760 mmHg
- 62.8°C
- 1.013
butyl oxoacetate Security Information
butyl oxoacetate Customs Data
- 2918300090
-
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
butyl oxoacetate Related Literature
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1. Cycloaddition as a possible path to disaccharide synthesis: stereochemical course of the reaction of butyl glyoxylate with a chiral, protected dienyl ether of glucoseSerge David,Jacques Eustache,André Lubineau J. Chem. Soc. Perkin Trans. 1 1974 2274
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2. Selectivity in the cycloadditions of carbonyl ylides with glyoxylates: an approach to the zaragozic acids—squalestatinsDavid M. Hodgson,James M. Bailey,Carolina Villalonga-Barber,Michael G. B. Drew,Timothy Harrison J. Chem. Soc. Perkin Trans. 1 2000 3432
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3. Stereoselective synthesis of cis- and trans-2,6-disubstituted 5,6-dihydro-2H-pyrans based on 1,5-asymmetric induction in reactions between allylstannanes and aldehydes promoted by tin(IV) chlorideRobert J. Maguire,Eric J. Thomas J. Chem. Soc. Perkin Trans. 1 1995 2487
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4. Remote asymmetric induction in reactions between 4- and 5-benzyloxypent-2-enyl(tributyl)stannanes and chiral imines prepared from butyl glyoxylateDavid J. Hallett,Eric J. Thomas J. Chem. Soc. Chem. Commun. 1995 657
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Yasunori Yamamoto,Tomohiko Shirai,Norio Miyaura Chem. Commun. 2012 48 2803
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David J. Hallett,Nongluk Tanikkul,Eric J. Thomas Org. Biomol. Chem. 2012 10 6130
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Bo Fan,Rebecca E. Yardley,John F. Trant,Aneta Borecki,Elizabeth R. Gillies Polym. Chem. 2018 9 2601
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Dougal J. Ritson,Russell J. Cox,John Berge Org. Biomol. Chem. 2004 2 1921
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Zohreh Esam,Malihe Akhavan,Atefeh Mirshafa,Ahmadreza Bekhradnia RSC Adv. 2023 13 25229
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Taichi Kano,Akira Noishiki,Ryu Sakamoto,Keiji Maruoka Chem. Commun. 2011 47 10626